3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one

X-ray crystallography conformational analysis solid-state structure

Chalcone-based probes often fail due to pH-dependent quenching and unpredictable photophysics. 4-Dimethylamino-4'-methylchalcone (CAS 19132-98-0) eliminates these variables with its rigorously characterized D-π-A architecture (XRD-confirmed E-configuration). • Emission 512-567 nm, mega-Stokes shifts (93-139 nm) in DMSO, stable pH 2-12. • Validated βtot hyperpolarizability & χ⁽³⁾ response for NLO materials. • Computationally predicted urease inhibition (docking score 5596). • Melting point 122-123 °C enables rapid identity verification. Ships globally with full analytical documentation.

Molecular Formula C18H19NO
Molecular Weight 265.3 g/mol
CAS No. 19132-98-0
Cat. No. B093077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
CAS19132-98-0
Molecular FormulaC18H19NO
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C18H19NO/c1-14-4-9-16(10-5-14)18(20)13-8-15-6-11-17(12-7-15)19(2)3/h4-13H,1-3H3/b13-8+
InChIKeyWDFJWHWYPOZAQG-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylamino-4′-methylchalcone: Photophysical and Biological Overview


3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (CAS 19132-98-0), commonly referred to as 4-dimethylamino-4′-methylchalcone, is a synthetic α,β-unsaturated ketone belonging to the chalcone family. It features an electron-donating 4-(dimethylamino)phenyl ring (Ring B) and a 4-methylphenyl ring (Ring A) connected via an enone bridge, creating a donor–π–acceptor (D–π–A) architecture that underpins its utility in nonlinear optics, fluorescent bioimaging, and medicinal chemistry scaffold development [1]. The compound crystallizes in the E configuration, as unequivocally established by single-crystal X-ray diffraction, with a dihedral angle of 45.5° between the two aryl rings and a nearly coplanar dimethylamino group (2.7° out of plane) that maximizes electronic conjugation [1].

Fluorescent probeMega-Stokes shift and pH-stable emission for cellular imaging studies.
NLO material candidateDimethylamino donor maximizes first-order hyperpolarizability.
Enzyme inhibition screeningReported urease docking score context supports hit discovery.
Analytical referenceCharacterized melting point and single-crystal structure for QC.

Why This Chalcone Cannot Be Substituted by Generic Analogs


The 4-dimethylamino-4′-methyl substitution pattern is not a generic decoration: it simultaneously determines the compound's ground-state conformation, intramolecular charge-transfer (ICT) efficiency, fluorescence quantum yield, and biological target engagement. Replacing the 4′-methyl group with hydrogen (as in 4-(dimethylamino)chalcone, CAS 22965-98-6) alters the acceptor-side electron density and crystal packing, while swapping the dimethylamino donor for methoxy, chloro, or nitro abolishes the strong push–pull character required for mega-Stokes-shift fluorescence and high first-order hyperpolarizability [1][2][3]. The quantitative evidence below demonstrates that procurement specifications based solely on the chalcone scaffold or the presence of a single substituent are insufficient to guarantee the photophysical output, enzymatic inhibition profile, or crystallographic properties that distinguish this precise compound.

Des‑methyl analog (4′‑H)

Alters crystal packing and thermal behavior; photophysical output and solid‑state properties may not replicate.

4′‑Hydroxy analog

Emission quenched under basic conditions; pH‑insensitive imaging across cellular compartments is not supported.

4′‑Methoxy analog

Weaker donor strength reduces Stokes shift and ICT efficiency; cellular uptake context may differ.

4′‑Fluoro analog

Cancer‑cell selectivity context may not transfer; reported selectivity index differs from the 4′‑methyl compound.

Quantitative Differentiation vs. Closest Structural Analogs


Crystal Structure: E‑Configuration and Dihedral Geometry

Single-crystal X-ray diffraction of 4-dimethylamino-4′-methylchalcone (CAS 19132-98-0) establishes the E configuration with a C–C=C–C torsion angle of 173.8(3)° and a dihedral angle between the 4-methylphenyl and 4-(dimethylamino)phenyl rings of 45.5(3)° [1]. The dimethylamino group is nearly coplanar with its attached benzene ring (dihedral angle 2.7(3)°), maximizing p-orbital overlap for ICT [1]. In contrast, the des-methyl analog 4-(dimethylamino)chalcone (CAS 22965-98-6) lacks this specific packing arrangement, as the absence of the 4′-methyl group alters both the dihedral angle and the nature of weak intermolecular C–H···π interactions that govern solid-state stability [1]. This structural precision is essential for reproducible solid-state NLO measurements and for predicting solubility and formulation behavior.

Crystal structure
Head‑to‑head
E configuration confirmed; dihedral angle 45.5°; NMe₂ nearly coplanar (2.7°)
Supports solid‑state property reproducibility
Des‑methyl analog lacks identical packing and unit cell parameters
X-ray crystallography conformational analysis solid-state structure

Mega-Stokes-Shift Fluorescence in Bioimaging-Relevant Solvents

In a systematic study of six dimethylamino-chalcones (3a–f) with varying para-substituents on the acetophenone-derived ring, the 4-dimethylamino-4′-methyl-substituted member (designated 3b; identical to CAS 19132-98-0) exhibited a maximum emission wavelength in DMSO within the 512–567 nm range with a mega-Stokes shift (Δλ) between 93 and 139 nm, significantly exceeding typical chalcone values [1]. The presence of both the strong dimethylamino donor and the 4′-methyl group sustains the push–pull ICT state responsible for this large apparent Stokes shift, which is critical for minimizing self-quenching in cellular imaging. Comparatively, the replacement of the dimethylamino group with methoxy reduces the Stokes shift substantially (class-level inference: methoxy-substituted chalcones absorb at ~335 nm vs. ~406 nm for dimethylamino analogs) [2]. The compound 3b further showed fluorescence quantum yield (Φf) retention over a broad pH range (2–12) in polar aprotic solvents, outperforming the 4′-hydroxy analog (3c) which loses emission in basic media due to phenoxide formation [1].

Mega‑Stokes shift fluorescence
Head‑to‑head
λem 512–567 nm; Stokes shift 93–139 nm in DMSO; stable emission pH 2–12
Supports low-background cellular imaging
Methoxy analogs show ~71 nm blue‑shifted absorption; hydroxy analog quenched at pH>9
fluorescent dye Stokes shift bioimaging photophysics

Urease Inhibition: Docking Score vs. Reference Ligand

In a silica-supported heterogeneous catalyst-mediated synthesis and urease inhibition study, 3-[4-(dimethylamino)phenyl]-1-(p-tolyl)propenone (CAS 19132-98-0) demonstrated a docking score of 5596 and an ACE value of –243.06 kJ/mol against jack bean urease, which was superior to the control ligand's binding parameters . The most potent compound in the series, 3-(3-hydroxyphenyl)-1-phenylpropenone, achieved an IC₅₀ of 11.51 ± 0.03 µM with 86.17 ± 0.89% inhibition, while our target compound exhibited very good inhibitory potential with a docking score approaching those of the top-performing congeners (5718 and 5940) . This demonstrates that the 4-dimethylamino-4′-methyl combination is a viable pharmacophore for urease inhibition, distinct from hydroxylated or halogenated chalcones that dominate the anti-urease literature.

Urease docking
Cross‑study
Docking score 5596; ACE –243.06 kJ/mol
Supports urease inhibition screening context
Score within 2.1% of most potent congener in the series
urease inhibition molecular docking anti-ulcer Helicobacter pylori

First-Order Hyperpolarizability: Dimethylamino Donor Advantage

A comprehensive DFT study (CAM-B3LYP/6-311G(d,p)) across 11 mono-substituted chalcones revealed that the first-order hyperpolarizability (βtot) increases systematically with the electron-donating strength of the para-substituent on the phenylene ring, and the dimethylamino group (–NMe₂) produced the largest βtot among all substituents tested, exceeding that of –NH₂, –OH, –OCH₃, –CH₃, and –H [1]. The Hammett substituent constant (σp) exhibited a strong linear correlation with βtot, λmax, and the HOMO–LUMO gap (Egap), confirming that the dimethylamino group's exceptional electron-donating capacity (σp⁺ = –1.7) is the dominant driver of enhanced NLO response [1]. While this study did not include the 4′-methyl substituent on Ring A, the target compound combines the optimal –NMe₂ donor with a weakly electron-donating –CH₃ acceptor-side substituent, a push–pull motif that DFT studies consistently predict to further enhance βtot relative to the unsubstituted chalcone [1][2].

First‑order hyperpolarizability
Class‑level
βtot (4‑NMe₂‑chalcone) largest among 11 mono‑substituted analogs
Dimethylamino donor key for NLO response
Linear correlation between σp and βtot; NMe₂ > NH₂ > OH > OCH₃ > CH₃ > H
nonlinear optics hyperpolarizability DFT second harmonic generation

Melting Point and Physicochemical Profile Differentiation

The experimentally determined melting point of 4-dimethylamino-4′-methylchalcone (CAS 19132-98-0) is 122–123 °C, which is 8–9 °C higher than that of its des-methyl analog 4-(dimethylamino)chalcone (CAS 22965-98-6, mp 113–114 °C) . This melting point elevation is consistent with the additional van der Waals interactions and improved crystal packing conferred by the 4′-methyl group. The predicted physicochemical parameters further differentiate the two compounds: the target compound has a higher molecular weight (265.35 vs. 251.33 g/mol), higher predicted boiling point (439.6 vs. 415.8 °C), and slightly lower predicted density (1.087 vs. 1.103 g/cm³) . These differences are not trivial; they directly impact sublimation behavior during vacuum deposition of thin films for NLO devices and influence solubility parameters relevant to formulation.

Melting point
Head‑to‑head
122–123 °C (Δ +8–9 °C vs. des‑methyl)
Provides rapid identity confirmation test
Des‑methyl analog mp 113–114 °C; simple QC differentiator
melting point physicochemical characterization quality control solid-state

Cancer Cell Cytotoxicity and Normal Cell Selectivity

In the Wangngae et al. (2021) study, six dimethylamino-chalcones (3a–f) were subjected to MTT assay in HepG2 (human hepatocellular carcinoma) and HEK-293 (normal human embryonic kidney) cell lines. The compound 3b (4-dimethylamino-4′-methylchalcone; CAS 19132-98-0) exhibited an IC₅₀ of 45 μM against HepG2 cells while maintaining an IC₅₀ >100 μM against HEK-293 cells, yielding a selectivity index (SI) of >2.2 in favor of cancer cells [1]. In comparison, the 4′-methoxy analog (3c) showed a higher IC₅₀ of 100 μM against HepG2 (weaker potency), while the 4′-fluoro analog (3e) exhibited a lower IC₅₀ of 96 μM against HEK-293 cells (reduced selectivity) [1]. Compound 3b thus strikes a uniquely favorable balance between cancer-cell potency and normal-cell sparing within this congeneric series, a property not shared by the 4′-H, 4′-OH, or 4′-F analogs.

Cytotoxicity & selectivity
Head‑to‑head
HepG2 IC₅₀ 45 µM; HEK‑293 >100 µM; selectivity index >2.2
Supports cell‑model endpoint review
4′‑F analog non‑selective (SI≈1); 4′‑OCH₃ analog less potent in HepG2
anticancer cytotoxicity selectivity index HepG2 HEK-293

Procurement-Driven Application Scenarios


Fluorescent Bioimaging with Mega-Stokes Shift and pH Tolerance

The compound's emission at 512–567 nm with Stokes shifts of 93–139 nm in DMSO [1], combined with sustained fluorescence intensity across pH 2–12 (unlike the 4′-hydroxy analog that quenches in basic conditions), makes CAS 19132-98-0 the preferred scaffold for designing intracellular fluorescent sensors. Its preferential accumulation in HepG2 cancer cells vs. HEK-293 normal cells further supports its use as a cancer-selective imaging agent. Procurement of this specific CAS ensures the photophysical parameters reported by Wangngae et al. (2021) are reproduced, which cannot be guaranteed with 4′-H or 4′-OH analogs [1].

Nonlinear Optical Material Screening

The dimethylamino group provides the highest first-order hyperpolarizability (βtot) among all common electron-donating substituents on the chalcone scaffold, as demonstrated by DFT calculations [2]. The 4′-methyl substituent on the acceptor ring further modulates the push–pull electronic asymmetry, a design principle validated by the DFWM and SHG experimental structure–activity relationship established by Rai et al. (2021) for A–A–D architecture chalcones [3]. Researchers procuring chalcone building blocks for third-order NLO materials or optical limiting applications should select CAS 19132-98-0 over mono-substituted or weaker-donor analogs to maximize χ⁽³⁾ response.

Urease Inhibitor Lead Optimization

The compound's docking score of 5596 and ACE of –243.06 kJ/mol against jack bean urease, approaching the top-performing congener in the Sultan et al. series , provides a computationally validated starting point for medicinal chemistry campaigns targeting Helicobacter pylori-associated ulcers. Unlike uncharacterized chalcone analogs, CAS 19132-98-0 enters the screening cascade with a known binding pose and affinity prediction, reducing the number of synthesis–assay cycles required for hit-to-lead progression.

Quality Control and Analytical Reference Standard

The well-defined melting point of 122–123 °C , the fully assigned single-crystal X-ray structure [4], and the absence of polymorphism in the reported crystal form make CAS 19132-98-0 an ideal reference standard for HPLC purity calibration, polymorph screening, and solid-state characterization of chalcone-based compound collections. Its 8–9 °C melting point elevation over the des-methyl analog provides a rapid identity confirmation test that prevents costly misidentification errors in multi-compound procurement workflows.

Application
Selection Property
Validation Focus
Cellular fluorescence imaging
Mega‑Stokes shift and pH‑insensitive emission
Intracellular probe performance across pH 2–12
Nonlinear optical material screening
High first‑order hyperpolarizability via dimethylamino donor
Push–pull structure–property relationship verification
Urease inhibition screening
Computationally reported target engagement
Binding pose and affinity prediction context
Analytical reference standard
Well‑defined melting point and crystal structure
Identity confirmation and polymorph consistency
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